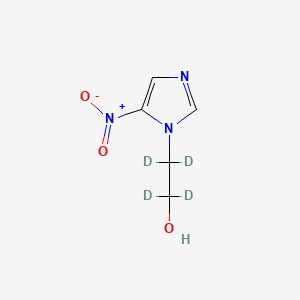

5-Nitro-1H-imidazole-1-ethanol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-1H-imidazole-1-ethanol-d4 is a deuterated derivative of 5-Nitro-1H-imidazole-1-ethanol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethanol group. The molecular formula of this compound is C5H3D4N3O3, and it has a molecular weight of 161.15 g/mol . This compound is primarily used in research settings, particularly in studies involving stable isotopes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-imidazole-1-ethanol-d4 typically involves the introduction of deuterium atoms into the ethanol group of 5-Nitro-1H-imidazole-1-ethanol. One common method involves the use of deuterated reagents in the reaction process. For instance, the reaction of 5-Nitro-1H-imidazole with deuterated ethanol (CD3OD) under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-1H-imidazole-1-ethanol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroimidazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ethanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroimidazole carboxylic acids.

Reduction: Formation of aminoimidazole derivatives.

Substitution: Formation of azidoimidazole derivatives.

Applications De Recherche Scientifique

5-Nitro-1H-imidazole-1-ethanol-d4 has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace biochemical pathways involving imidazole derivatives.

Mécanisme D'action

The mechanism of action of 5-Nitro-1H-imidazole-1-ethanol-d4 involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Metronidazole: A widely used nitroimidazole antibiotic.

Secnidazole: Another nitroimidazole with similar antimicrobial properties.

Ornidazole: Used in the treatment of protozoal infections.

Uniqueness

5-Nitro-1H-imidazole-1-ethanol-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in research involving stable isotopes. The deuterium labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-deuterated compounds .

Activité Biologique

5-Nitro-1H-imidazole-1-ethanol-d4 (CAS 5006-68-8) is a deuterated analog of 5-nitro-1H-imidazole-1-ethanol, a compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

5-Nitro-1H-imidazole derivatives are significant in medicinal chemistry due to their roles as antimicrobial agents, particularly against anaerobic bacteria and protozoa. The compound is structurally similar to metronidazole, a well-known antibiotic that has been widely used to treat infections caused by Trichomonas vaginalis, Entamoeba histolytica, and Giardia intestinalis .

The biological activity of 5-nitroimidazoles, including this compound, primarily involves their reduction in anaerobic conditions. This reduction leads to the formation of reactive intermediates that can bind to DNA, causing damage and ultimately cell death. The general mechanism can be summarized as follows:

- Reduction : The nitro group is reduced to form nitroso species.

- DNA Binding : These intermediates covalently bind to DNA, resulting in strand breaks and inhibition of nucleic acid synthesis.

- Cell Death : The resultant DNA damage triggers apoptosis or necrosis in susceptible cells .

Antimicrobial Activity

5-Nitro-1H-imidazole derivatives exhibit potent antimicrobial properties. They are particularly effective against:

- Anaerobic Bacteria : Such as Bacteroides fragilis and Clostridium difficile.

- Protozoa : Including Trichomonas vaginalis and Giardia intestinalis.

The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the low micromolar range, indicating strong efficacy .

Antitumor Activity

Research has indicated that nitroimidazoles can act as radiosensitizers in hypoxic tumor cells. Their ability to generate reactive oxygen species under hypoxic conditions enhances the cytotoxic effects of radiation therapy .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitroimidazoles, including 5-nitro-1H-imidazole derivatives, it was found that these compounds possess significant activity against metronidazole-resistant strains of Trichomonas vaginalis. The study highlighted the potential for developing new treatments based on these derivatives to combat resistance issues .

Radiosensitization in Cancer Treatment

Another study focused on the use of 5-nitroimidazoles as radiosensitizers. It demonstrated that these compounds could enhance the effectiveness of radiotherapy in treating hypoxic tumors by increasing the formation of free radicals that damage DNA .

Table 1: Biological Activity Summary

| Activity Type | Organism/Cell Type | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Trichomonas vaginalis | 0.5 | |

| Antimicrobial | Giardia intestinalis | 0.7 | |

| Radiosensitization | Hypoxic tumor cells | N/A |

Pharmacokinetics and Safety Profile

The pharmacokinetics of 5-nitro-1H-imidazole derivatives suggest good absorption and distribution due to their relatively low molecular weight (161.15 g/mol). However, safety concerns arise from their mutagenic potential observed in some studies, necessitating further investigation into their long-term effects .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMZECOLZRIPOT-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.